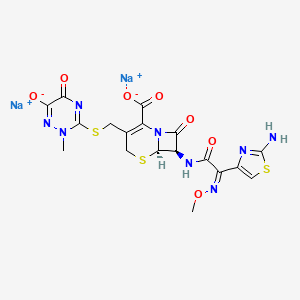
(E)-Ceftriaxone Disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ceftriaxone Disodium is a third-generation cephalosporin antibiotic used to treat a wide range of bacterial infections. It is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. This compound is particularly effective in treating severe infections such as meningitis, sepsis, and infections of the respiratory tract, urinary tract, and skin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ceftriaxone Disodium involves several steps, starting from the core cephalosporin structure The process typically includes the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with a suitable acylating agent
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce the 7-ACA intermediate. This is followed by chemical synthesis steps under controlled conditions to ensure high yield and purity. The final product is then crystallized and purified to obtain the disodium salt form, which is more soluble and suitable for intravenous administration.
化学反応の分析
Types of Reactions
(E)-Ceftriaxone Disodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can modify the cephalosporin nucleus, affecting its antibacterial activity.
Substitution: Substitution reactions at the 3-position of the cephalosporin ring can lead to the formation of different derivatives with varying antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives can be used to develop new antibiotics with enhanced efficacy and reduced resistance.
科学的研究の応用
(E)-Ceftriaxone Disodium has numerous scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and develop new synthetic methodologies.
Biology: Employed in studies to understand the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Widely used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Utilized in the pharmaceutical industry for the large-scale production of cephalosporin antibiotics.
作用機序
(E)-Ceftriaxone Disodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound is particularly effective against beta-lactamase-producing bacteria due to its stability against these enzymes.
類似化合物との比較
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Ceftriaxone: The parent compound of (E)-Ceftriaxone Disodium, with similar antibacterial activity but different solubility and stability profiles.
Ceftazidime: A third-generation cephalosporin with enhanced activity against Pseudomonas aeruginosa.
Uniqueness
This compound is unique due to its enhanced stability against beta-lactamase enzymes and its broad-spectrum activity. Its disodium salt form improves its solubility, making it suitable for intravenous administration, which is crucial for treating severe infections.
特性
分子式 |
C18H16N8Na2O7S3 |
|---|---|
分子量 |
598.6 g/mol |
IUPAC名 |
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1 |
InChIキー |
FDRNWTJTHBSPMW-BBJOQENWSA-L |
異性体SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
正規SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
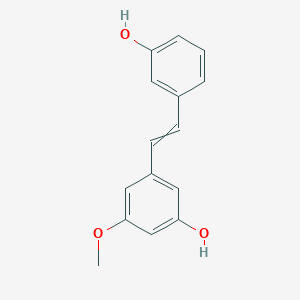
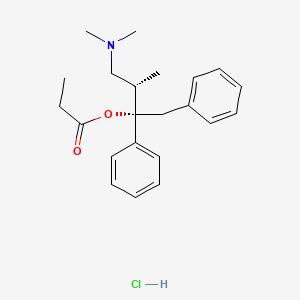
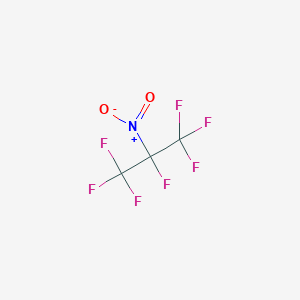
![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
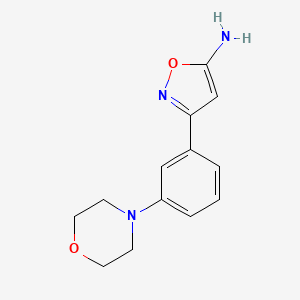
![4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12435602.png)
![2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)


